![molecular formula C25H27F2N3O3 B1458365 6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid CAS No. 1354802-68-8](/img/structure/B1458365.png)
6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical formula “C1N(C(=O)Cccc©©C(O)=O)ccc(C2=CC=CN=C22)=C1N2CC1=CC=C(F)C=C1F” is a complex organic molecule This compound features a variety of functional groups, including fluorinated aromatic rings, a carboxylic acid, and a nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the core aromatic structure, followed by the introduction of functional groups through various organic reactions. Common synthetic routes may include:
Aromatic Substitution Reactions: Introduction of fluorine atoms on the aromatic rings using reagents like fluorine gas or other fluorinating agents.
Formation of Heterocycles: Cyclization reactions to form the nitrogen-containing heterocycle, often using catalysts and specific reaction conditions to ensure selectivity.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, which may involve the use of carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction of the aromatic rings or the nitrogen-containing heterocycle can lead to the formation of partially or fully saturated compounds.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce partially hydrogenated aromatic compounds.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The fluorinated aromatic rings and nitrogen-containing heterocycle can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
Fluorinated Aromatics: Compounds like 2,4-difluorobenzoic acid share similar structural features.
Nitrogen-Containing Heterocycles: Compounds such as quinoline or isoquinoline have comparable heterocyclic structures.
Carboxylic Acids: Molecules like benzoic acid or salicylic acid contain the carboxylic acid functional group.
Uniqueness
This compound’s uniqueness lies in the combination of its functional groups and structural elements
属性
CAS 编号 |
1354802-68-8 |
|---|---|
分子式 |
C25H27F2N3O3 |
分子量 |
455.5 g/mol |
IUPAC 名称 |
6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid |
InChI |
InChI=1S/C25H27F2N3O3/c1-25(2,24(32)33)10-3-6-22(31)29-12-9-18-19-5-4-11-28-23(19)30(21(18)15-29)14-16-7-8-17(26)13-20(16)27/h4-5,7-8,11,13H,3,6,9-10,12,14-15H2,1-2H3,(H,32,33) |
InChI 键 |
CSAXQCUNSNRORS-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(=O)N1CCC2=C(C1)N(C3=C2C=CC=N3)CC4=C(C=C(C=C4)F)F)C(=O)O |
规范 SMILES |
CC(C)(CCCC(=O)N1CCC2=C(C1)N(C3=C2C=CC=N3)CC4=C(C=C(C=C4)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


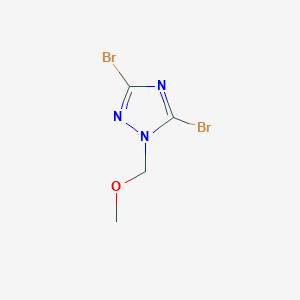
![2-Chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1458283.png)
![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1458285.png)
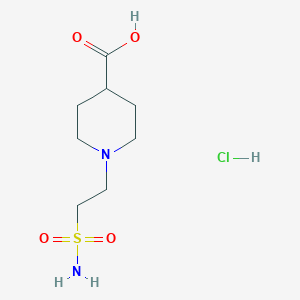
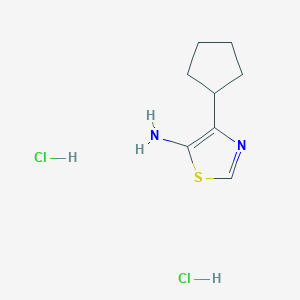

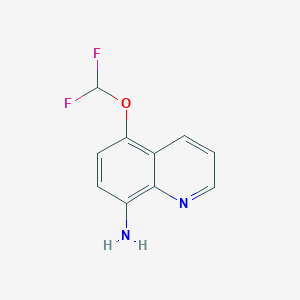
![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)
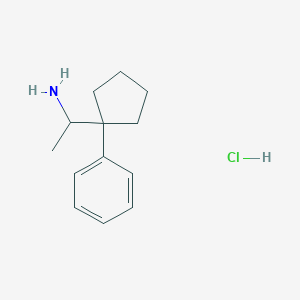
![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
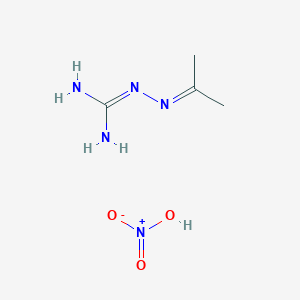
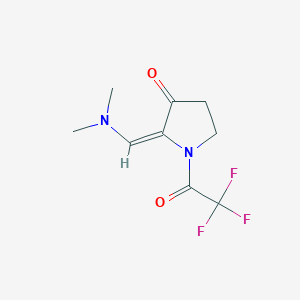
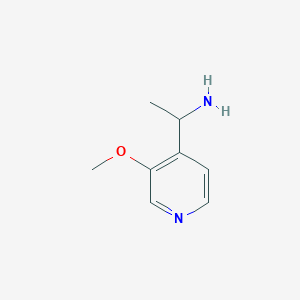
![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
